2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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Description
2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C17H23ClO3 . Its IUPAC name is 1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone .
Molecular Structure Analysis
The molecular structure of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is characterized by the presence of a chlorophenyl group, a pentanone group, and a 5,5-dimethyl-1,3-dioxan-2-yl group . The InChI code for this compound is 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone include a molecular weight of 310.82 . Other properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Application in Photovoltaic Cells
- 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone derivatives have been utilized in the synthesis of oligophenylenevinylenes (OPVs), which are key components in plastic solar cells. This application demonstrates the compound's relevance in renewable energy technology. The synthesized OPVs exhibited conversion efficiencies in the range of 0.5-1% in blends with a soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).
Synthesis of Antiviral Compounds
- A derivative of 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, namely 2,6-dimethyltropone, has been identified as a potential material for the synthesis of naturally occurring antiviral compounds, highlighting its pharmaceutical significance (Almássy et al., 2002).
Electrochemical Applications
- The compound has been studied in the context of electrochemical oxidation, particularly in the presence of 1,3-dicarbonyl compounds. This research points towards its potential applications in developing environmentally friendly electrochemical methods (Hosseiny Davarani et al., 2006).
Dynamic NMR Studies
- In the field of nuclear magnetic resonance (NMR) spectroscopy, derivatives of 2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone have been synthesized and used in dynamic NMR studies to provide insights into molecular structures and behaviors (Habibi et al., 2012).
Development of Novel Anti-Inflammatory Agents
- This compound's derivatives have been synthesized and evaluated for their anti-inflammatory properties. Some of these derivatives demonstrated higher anti-inflammatory activity than standard drugs like aspirin, indicating their potential as new therapeutic agents (Li et al., 2008).
properties
IUPAC Name |
1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYUMCNWVWYBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645922 |
Source
|
Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |
CAS RN |
898785-92-7 |
Source
|
Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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